molecular formula C15H15NO3S2 B2533891 4-(methylsulfonyl)-N-(2-(methylthio)phenyl)benzamide CAS No. 920352-91-6

4-(methylsulfonyl)-N-(2-(methylthio)phenyl)benzamide

Cat. No. B2533891
CAS RN: 920352-91-6
M. Wt: 321.41
InChI Key: AZCZSCQOABGRAO-UHFFFAOYSA-N
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Description

4-(methylsulfonyl)-N-(2-(methylthio)phenyl)benzamide, also known as MSMB, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. MSMB belongs to the class of sulfonamide compounds and has been shown to have anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Crystal Structure and Chemical Analysis

Crystal Structure and Hirshfeld Surface Analysis : The study of N-(2-(N-methylsulfamoyl)phenyl)formamide, a degradation product of a structurally similar compound, highlights the importance of such chemicals in understanding the crystal structures and molecular interactions through Hirshfeld surface analysis. This analysis provides insights into the stabilization mechanisms of molecular structures, which is crucial for designing compounds with desired physical and chemical properties (Etsè, Zaragoza, & Pirotte, 2019).

Enzyme Inhibition for Therapeutic Applications

Aromatic Sulfonamide Inhibitors : Research into aromatic sulfonamide derivatives, such as those structurally related to "4-(methylsulfonyl)-N-(2-(methylthio)phenyl)benzamide", has shown promising applications in inhibiting carbonic anhydrase enzymes. These enzymes play significant roles in various physiological processes, and their inhibition can lead to therapeutic applications in conditions like glaucoma, epilepsy, and cancer (Supuran, Maresca, Gregáň, & Remko, 2013).

Anticancer Activity

Synthesis and Anticancer Evaluation : The synthesis of phenylaminosulfanyl-1,4-naphthoquinone derivatives related to "this compound" has been studied for their anticancer activity. Some compounds demonstrated potent cytotoxic activity against various human cancer cell lines, indicating their potential as anticancer agents. These findings underline the importance of such sulfonamide derivatives in developing new therapeutic agents for cancer treatment (Ravichandiran et al., 2019).

Metabolic Pathways and Drug Development

Metabolic Studies : A study on GDC-0449, a molecule structurally related to "this compound", explored its metabolic pathways in rats and dogs, revealing complex metabolism involving oxidation and phase II conjugation. Such research is crucial for understanding the pharmacokinetics of new drug candidates, influencing their development and optimization for clinical use (Yue et al., 2011).

properties

IUPAC Name

N-(2-methylsulfanylphenyl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2/c1-20-14-6-4-3-5-13(14)16-15(17)11-7-9-12(10-8-11)21(2,18)19/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCZSCQOABGRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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